methyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-6-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
methyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-6-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-6-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis include:
Formation of the Tetrahydropyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: This step involves the reaction of the tetrahydropyrimidine intermediate with a sulfonylating agent.
Attachment of the Naphthalenyl Group: This step can be carried out through a coupling reaction, such as a Suzuki or Heck reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
methyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-6-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-6-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate would depend on its specific application. For example, if it is used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
methyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-6-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Naphthalene-substituted Aromatic Esters: These compounds share the naphthalenyl group and may have similar chemical properties and applications.
Tetrahydropyrimidine Derivatives: Compounds with the tetrahydropyrimidine ring structure may exhibit similar reactivity and biological activity.
Sulfonyl-containing Compounds:
The uniqueness of this compound lies in its combination of functional groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-6-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O7S/c1-32-20-12-16(8-10-19(20)27)22-21(23(28)33-2)18(25-24(29)26-22)13-34(30,31)17-9-7-14-5-3-4-6-15(14)11-17/h7-12,22,27H,3-6,13H2,1-2H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDCLXFMCLXYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC4=C(CCCC4)C=C3)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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